N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide is an organic compound with the molecular formula C10H12ClNO3 It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a methoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylacetamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 3-chloro-4-methoxyphenylacetamide.
Substitution: Formation of N-(3-azido-4-methoxyphenyl)-2-methoxyacetamide or N-(3-thio-4-methoxyphenyl)-2-methoxyacetamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The methoxyacetamide group can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide
- N-(3-chloro-4-methoxyphenyl)-2-hydroxyacetamide
- N-(3-chloro-4-methoxyphenyl)-2-ethoxyacetamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methoxyacetamide group also provides additional sites for interaction with biological targets, enhancing its potential as a bioactive compound.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-6-10(13)12-7-3-4-9(15-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQGWDNWGWYUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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